(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3/c1-28-14-5-6-17(21)15(12-14)19(26)23-8-10-24(11-9-23)20(27)16-13-22-25-7-3-2-4-18(16)25/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYZJWFJGYUAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyridine structure[_{{{CITATION{{{4{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c ...](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-017-0282-4). This can be achieved through the cyclization of appropriate precursors such as pyridine derivatives under acidic or basic conditions[{{{CITATION{{{4{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ...{{{CITATION{{{2{5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/aldrich/bml00305)[{{{CITATION{{{_4{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: : The compound can be reduced to remove the bromo group, resulting in a different functional group.
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents such as dimethylformamide (DMF) are often employed.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Derivatives lacking the bromo group.
Substitution: : Various substituted methoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives, including those similar to (4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone, exhibit notable anticancer properties. Studies have shown that pyrazoles can induce cytotoxicity in various human cancer cell lines, suggesting their potential as chemotherapeutic agents. For instance, compounds with similar structural motifs have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the activation of apoptotic pathways and inhibition of specific kinases involved in cancer progression .
Protein Kinase Inhibition
The compound's structure suggests it may interact with protein kinases, which are critical targets in cancer therapy. A study evaluating related compounds demonstrated that modifications to the pyrazole ring can significantly affect kinase inhibition potency. This highlights the importance of structural optimization in developing effective inhibitors for therapeutic applications .
Neuropharmacology
Potential Antidepressant Effects
Compounds containing piperazine moieties have been explored for their antidepressant effects. The piperazine ring is known to enhance the bioavailability of drugs targeting neurotransmitter systems involved in mood regulation. Research into similar compounds has indicated potential efficacy in modulating serotonin and dopamine pathways, which are crucial for treating depression and anxiety disorders .
Synthesis and Structural Studies
Synthetic Methodologies
The synthesis of this compound involves multi-step reactions that allow for the introduction of various functional groups. Recent advancements in synthetic chemistry have enabled the efficient production of such compounds, facilitating their evaluation in biological assays. The development of new synthetic routes is essential for producing derivatives with enhanced biological activity and selectivity .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Research Findings and Implications
- Anticancer Potential: Pyrazolo[1,5-a]pyridine/rimidine derivatives consistently show cytotoxic activity, with substituents like bromo and methoxy enhancing target selectivity .
- Kinase Inhibition : Structural analogs (e.g., MK73) with halogenated aryl groups exhibit CHK1 kinase inhibitory activity, suggesting a plausible mechanism for the target compound .
- Synthetic Accessibility : The target compound’s synthesis likely follows established routes for pyrazolo[1,5-a]pyridine-piperazine hybrids, involving cyclocondensation and coupling reactions .
Biological Activity
The compound (4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C19H20BrN3O2
- Molecular Weight : 396.29 g/mol
- IUPAC Name : this compound
This compound features a piperazine ring linked to a pyrazolo-pyridine moiety, with a brominated methoxybenzoyl substituent, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the coupling of 2-bromo-5-methoxybenzoic acid derivatives with piperazine and pyrazolo[1,5-a]pyridine intermediates. The synthesis pathway has been optimized to enhance yield and purity, utilizing standard techniques such as refluxing in organic solvents and purification through crystallization or chromatography.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Research shows that this class of compounds can inhibit the growth of various cancer cell lines, including glioma and melanoma cells. Specific analogs have demonstrated up to a 10-fold increase in growth inhibition compared to standard treatments like perillyl alcohol .
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. This includes:
- Na+/K(+)-ATPase Inhibition : Compounds have been shown to inhibit Na+/K(+)-ATPase activity, leading to altered ion homeostasis within cancer cells.
- Ras Oncogene Activity Suppression : By interfering with Ras signaling, these compounds may induce apoptosis in resistant cancer cell lines .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Antimicrobial Activity : A related compound demonstrated moderate to excellent antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
- Protein Kinase Inhibition : Another study highlighted the ability of pyrazolo[1,5-a]pyridine derivatives to act as protein kinase inhibitors, which are crucial targets in cancer therapy .
Data Summary
The following table summarizes key findings from various studies on the biological activity of related compounds:
Q & A
Q. Example Route :
Synthesize 2-bromo-5-methoxybenzoic acid derivative.
Couple with piperazine via amide bond formation.
Attach pyrazolo[1,5-a]pyridine using a ketone linker.
Basic: How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolve stereochemical uncertainties (e.g., dihedral angles between rings) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₂₀H₁₈BrN₅O₃) .
Challenge : Overlapping signals in crowded aromatic regions may require dynamic NMR or computational modeling .
Basic: What in vitro assays are suitable for initial biological screening of this compound?
Answer:
- Enzyme Inhibition : Test against kinases (e.g., PI3K, JAK) using fluorescence polarization assays .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors due to piperazine’s GPCR affinity) .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (IC₅₀ determination) .
Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
-
Substituent Variation :
-
Methods :
- Parallel synthesis to generate analogs.
- QSAR models to predict ADMET properties .
Advanced: What strategies identify the primary biological target of this compound?
Answer:
- Chemoproteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify sensitized/resistant pathways .
- Molecular Docking : Compare binding poses in homology models (e.g., GPCR or kinase domains) .
Q. Validation :
- Knockdown/overexpression of candidate targets in cellular assays.
- Surface plasmon resonance (SPR) for binding kinetics (KD) .
Advanced: How should discrepancies between in vitro and in vivo efficacy be addressed?
Answer:
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution (LC-MS/MS). Poor solubility may require formulation tweaks (e.g., nanoemulsions) .
- Metabolite Identification : Use liver microsomes or hepatocytes to detect inactive/degraded products .
- Species Differences : Compare metabolic enzymes (e.g., CYP450 isoforms) in animal models vs. humans .
Case Study : If in vitro IC₅₀ is 10 nM but in vivo ED₅₀ is 100 mg/kg, investigate plasma protein binding or efflux pumps (e.g., P-gp) .
Advanced: How can conflicting data on compound stability be resolved?
Answer:
- Stress Testing : Expose to heat, light, and humidity (ICH Q1A guidelines). Monitor degradation via HPLC .
- Isotope Tracing : Use - or -labeled analogs to track decomposition pathways .
- Statistical Analysis : Apply ANOVA to compare stability across batches or storage conditions .
Example : Conflicting reports on hydrolytic stability may arise from pH variations. Test buffered solutions (pH 1–9) to identify optimal storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
